1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine

Description

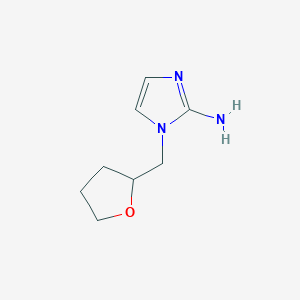

1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine is an imidazole derivative featuring a tetrahydrofuran (oxolane) ring attached to the 1-position of the imidazole core via a methylene linker, with an amine group at the 2-position.

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

1-(oxolan-2-ylmethyl)imidazol-2-amine |

InChI |

InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2,(H2,9,10) |

InChI Key |

PIXYWAGSCLQZGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN2C=CN=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine typically involves the reaction of an imidazole derivative with an oxolane derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic carbon on the oxolane ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the imidazole ring or the oxolane ring.

Substitution: Both the imidazole and oxolane rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of alkylated or acylated derivatives.

Scientific Research Applications

1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The oxolane ring may also play a role in the compound’s overall activity by affecting its solubility and stability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazol-2-amine scaffold is highly modifiable, with substituents influencing physicochemical properties and bioactivity. Below is a comparison of key analogs:

Key Observations :

Physicochemical Properties

Predicted and experimental data for selected compounds:

| Property | Target Compound (Predicted) | 1-(2-Fluorobenzyl)-1H-imidazol-2-amine | 1-((THF-3-yl)methyl)-1H-imidazol-2-amine |

|---|---|---|---|

| Molecular Weight | ~181.21 g/mol | 191.20 g/mol | 167.21 g/mol |

| Density | ~1.3 g/cm³ | N/A | 1.35 g/cm³ (predicted) |

| Boiling Point | ~350–370°C | N/A | 360.4°C (predicted) |

| pKa | ~8.5 | N/A | 8.42 (predicted) |

| Purity | N/A | 97% | N/A |

Notes:

- The oxolane substituent may lower logP compared to aromatic analogs, enhancing solubility .

Biological Activity

1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The oxolan (tetrahydrofuran) moiety contributes to the compound's unique properties, potentially influencing its interaction with biological targets.

The biological activity of imidazole derivatives is often attributed to their ability to interact with various enzymes and receptors. The imidazole ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. This can lead to modulation of signaling pathways that are crucial for various biological processes such as cell proliferation, apoptosis, and inflammation .

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine have shown efficacy against various cancer cell lines by inhibiting focal adhesion kinase (FAK), which plays a key role in cancer cell migration and invasion .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of imidazole derivatives on melanoma cell lines. The compounds demonstrated IC50 values ranging from 16.1 µM to >100 µM, indicating varying degrees of effectiveness compared to standard drugs like sorafenib .

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi, suggesting that 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine may possess similar activities.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Target Organisms |

|---|---|---|

| 5a | 15 | E. coli |

| 5b | 11 | P. aeruginosa |

| 5c | 20 | B. subtilis |

| 5d | 11 | B. megaterium |

| 5e | 10 | A. niger |

This table summarizes the antimicrobial activity observed in various studies, indicating that certain derivatives exhibit substantial inhibition against common pathogens .

Pharmacological Applications

The pharmacological potential of imidazole derivatives extends beyond anticancer and antimicrobial activities. They have been investigated for their roles as antihypertensive agents, anti-inflammatory drugs, and even as anticonvulsants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.